Triple-Target Potency vs. Compound 4c
In a direct head-to-head comparison within the same published study, Compound 4b (EGFR/HER2/DHFR-IN-2) exhibited a distinct triple-target inhibition signature relative to its closest structural analog, Compound 4c (EGFR/HER2/DHFR-IN-3) [1]. While Compound 4c demonstrated greater potency against EGFR and HER2 kinases, Compound 4b showed superior inhibition of DHFR .
| Evidence Dimension | Enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | EGFR: 0.248 μM; HER2: 0.156 μM; DHFR: 0.138 μM |
| Comparator Or Baseline | Compound 4c (EGFR/HER2/DHFR-IN-3): EGFR: 0.138 μM; HER2: 0.092 μM; DHFR: 0.193 μM |
| Quantified Difference | 4c is 1.8-fold more potent on EGFR, 1.7-fold on HER2; 4b is 1.4-fold more potent on DHFR |
| Conditions | Cell-free enzymatic inhibition assay; recombinant human EGFR and HER2 kinase domains; recombinant human DHFR |
Why This Matters
Procurement of the correct analog ensures the intended balance of multi-target engagement is achieved in mechanistic studies or screening cascades.
- [1] Hawas SS, et al. New 2-alkoxycyanopyridine derivatives as inhibitors of EGFR, HER2, and DHFR: Synthesis, anticancer evaluation, and molecular modeling studies. Bioorg Chem. 2023;141:106874. View Source
